1-[2-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-[2-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, a pyrazole ring, and a carboxylic acid functional group
Mechanism of Action
Target of action
The compound belongs to the class of pyrazoles, which are known to interact with various biological targets. For instance, some pyrazole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, and other biological activities .
Mode of action
The mode of action of a pyrazole derivative would depend on its specific structure and the target it interacts with. For example, some pyrazole derivatives can inhibit certain enzymes, thereby affecting the biochemical processes those enzymes are involved in .
Biochemical pathways
Pyrazole derivatives can affect various biochemical pathways depending on their specific targets. For instance, if a pyrazole derivative inhibits an enzyme involved in a certain metabolic pathway, it could potentially disrupt that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Pyrazole derivatives, like other organic compounds, would be expected to be absorbed into the body, distributed to various tissues, metabolized (usually in the liver), and eventually excreted .
Result of action
The molecular and cellular effects of a pyrazole derivative would depend on its specific targets and mode of action. For example, if a pyrazole derivative inhibits a certain enzyme, it could potentially affect the cells and tissues where that enzyme is active .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of a compound. For instance, certain conditions might enhance or inhibit the absorption of the compound into the body, or affect its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Benzylation: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl and benzyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[2-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as increased thermal stability or resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(Trifluoromethyl)phenyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
- 1-[2-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide
Uniqueness
1-[2-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,5-dimethyl-1-[[2-(trifluoromethyl)phenyl]methyl]pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2/c1-8-12(13(20)21)9(2)19(18-8)7-10-5-3-4-6-11(10)14(15,16)17/h3-6H,7H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVUUWBISZNDMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2C(F)(F)F)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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